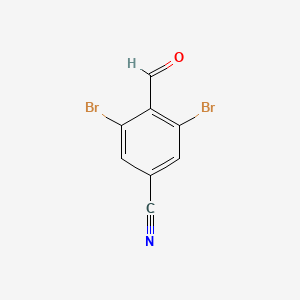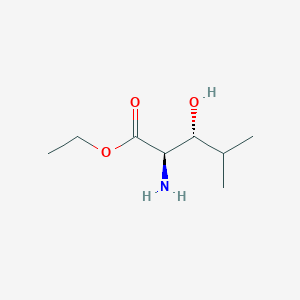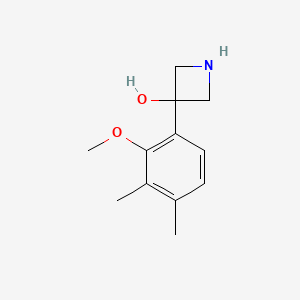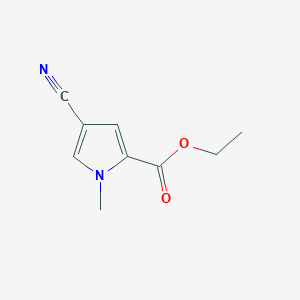
(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with hydroxyl and hydroxymethyl groups. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include tert-butyl chloroformate, which is used to introduce the tert-butyl ester group.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate hydrogenation reactions, ensuring the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is crucial for its application in pharmaceutical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of complex molecules.
Aplicaciones Científicas De Investigación
(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of chiral compounds and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in the conformation of the target molecules, affecting their function and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound is unique due to its specific stereochemistry and functional groups.
tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the specific stereochemistry of the (3S,4R) isomer.
tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives: These derivatives may have different substituents on the pyrrolidine ring, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral drugs and catalysts.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Clave InChI |
BSTWKRUNXOFBPE-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)CO |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile](/img/structure/B11762239.png)
![7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11762250.png)


![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)


![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)


![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
![Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11762299.png)

![6'-Chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11762303.png)
